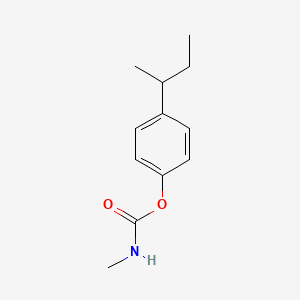
(4-butan-2-ylphenyl) N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Butan-2-ylphenyl) N-methylcarbamate is a chemical compound with the molecular formula C12H17NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butan-2-yl group attached to a phenyl ring, and a carbamate group linked to a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-butan-2-ylphenyl) N-methylcarbamate typically involves the reaction of 4-butan-2-ylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-butan-2-ylphenol+methyl isocyanate→(4-butan-2-ylphenyl) N-methylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the product.
化学反应分析
Types of Reactions
(4-Butan-2-ylphenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
科学研究应用
(4-Butan-2-ylphenyl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用机制
The mechanism of action of (4-butan-2-ylphenyl) N-methylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in target organisms. This inhibition is achieved through the binding of the carbamate group to the active site of the enzyme, preventing the normal substrate from accessing the site.
相似化合物的比较
Similar Compounds
- (4-tert-Butylphenyl) N-methylcarbamate
- (4-Isopropylphenyl) N-methylcarbamate
- (4-Ethylphenyl) N-methylcarbamate
Uniqueness
(4-Butan-2-ylphenyl) N-methylcarbamate is unique due to its specific butan-2-yl substitution on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure influences its reactivity and effectiveness in various applications, making it a valuable compound in research and industry.
属性
CAS 编号 |
100789-69-3 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
(4-butan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)10-5-7-11(8-6-10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI 键 |
SAHIEIKAICLWTR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)OC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


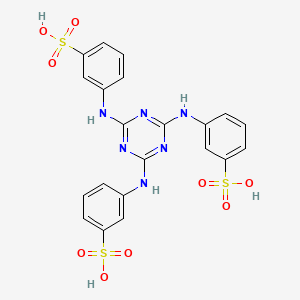
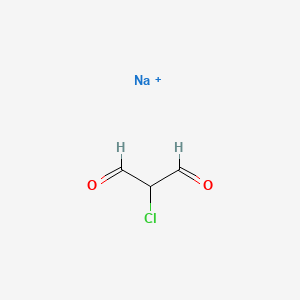

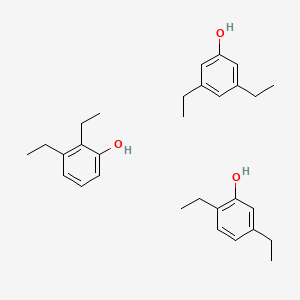
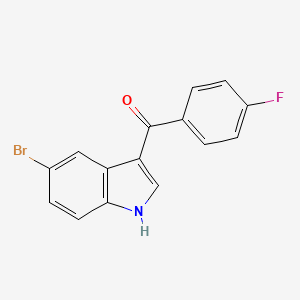

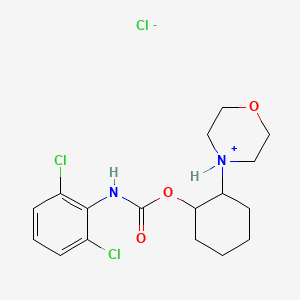
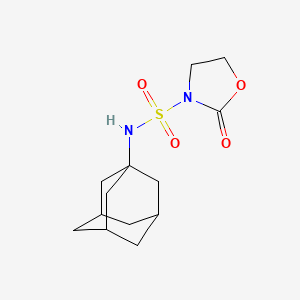
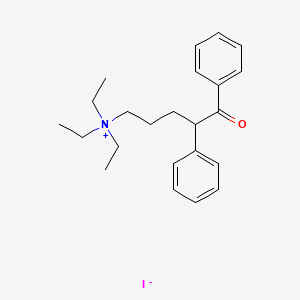
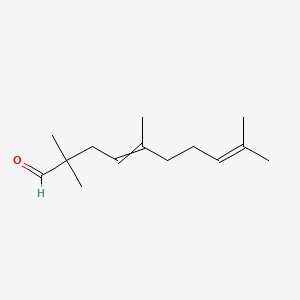
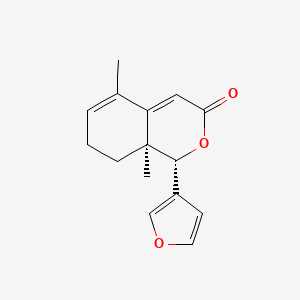

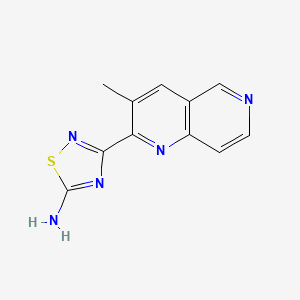
![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
